Gardnerilin A

Description

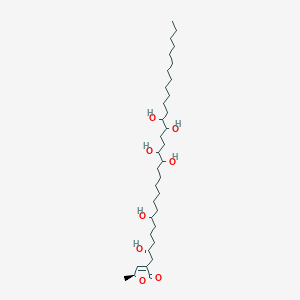

Gardnerilin A (C₂₉H₄₀O₈, molecular weight 59) is a linear acetogenin isolated from Goniothalamus species, a genus renowned for producing bioactive compounds with cytotoxic properties . Structurally, it features a long aliphatic chain with hydroxyl and ketone groups but lacks the tetrahydrofuran (THF) rings common in other acetogenins like gigantetrocin or annonacin . Acetogenins generally inhibit mitochondrial complex I, but linear structures like this compound may exhibit altered binding kinetics or solubility compared to THF-containing variants .

Properties

Molecular Formula |

C35H66O8 |

|---|---|

Molecular Weight |

614.9 g/mol |

IUPAC Name |

(2S)-4-[(2R)-2,6,13,14,17,18-hexahydroxytriacontyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H66O8/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33(40)23-24-34(41)32(39)22-16-13-12-14-18-29(36)19-17-20-30(37)26-28-25-27(2)43-35(28)42/h25,27,29-34,36-41H,3-24,26H2,1-2H3/t27-,29?,30+,31?,32?,33?,34?/m0/s1 |

InChI Key |

WXGBJURRRZPBDS-MOZMCZEASA-N |

Isomeric SMILES |

CCCCCCCCCCCCC(C(CCC(C(CCCCCCC(CCC[C@H](CC1=C[C@@H](OC1=O)C)O)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C(CCC(C(CCCCCCC(CCCC(CC1=CC(OC1=O)C)O)O)O)O)O)O |

Synonyms |

gardnerilin A gardnerilin-A |

Origin of Product |

United States |

Chemical Reactions Analysis

Synthetic Pathways for Complex Macrocycles

Many bioactive natural products share structural motifs with Gardnerilin A (assuming it is a macrocyclic lactone or polyketide). Key reactions from analogous syntheses include:

Reaction Optimization Strategies

Modern synthetic workflows for structurally complex molecules often employ:

-

Design of Experiments (DoE) : Systematic factor screening (e.g., solvent polarity, catalyst loading) to maximize yield, as demonstrated in glyoxylic acid-catechol coupling (20% → 85% yield after optimization) .

-

Kinetic Profiling : Identification of rate-determining steps (e.g., azetidinium ion formation in cediranib synthesis) .

-

Bioorthogonal Chemistry : Selective reactions in biological matrices, such as palladium-mediated deprotection of alloc groups .

Hypothetical Reactivity of this compound

Assuming this compound contains α,β-unsaturated carbonyl moieties or epoxide rings (common in cytotoxic agents), potential reactions include:

Table 2: Predicted Reaction Pathways

| Functional Group | Reaction Partner | Expected Product | Catalytic System |

|---|---|---|---|

| Epoxide | Nucleophile (e.g., H₂O) | Diol derivative | Acid/Base catalysis |

| Enone | Grignard reagent | β-Hydroxyketone | Cu(I)-bis(oxazoline) |

| Lactone | Amine | Hydroxamic acid | DCC, DMAP |

Analytical and Computational Tools

Emerging methods to validate such predictions:

-

CGR-based AI Models : Deep generative networks predict novel reactions (e.g., C–Si couplings validated experimentally) .

-

CAS SciFinder® : Authority for reaction condition databases and patent landscapes .

Recommendations for Further Study

-

Retrosynthetic Analysis : Apply Corey’s methodology to identify plausible disconnections (e.g., macrolactonization sites)8.

-

Electrochemical Screening : Explore redox-mediated functionalization, as demonstrated in methane activation .

-

Collaborative Validation : Partner with institutions specializing in total synthesis (e.g., Harvard’s Evans Group ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Gardnerilin A with key analogs in terms of structural features, molecular weights, and reported bioactivity (IC₅₀ values):

Key Findings:

Structural Impact on Bioactivity: Linear analogs (e.g., Gardnerilin B117) exhibit moderate cytotoxicity (IC₅₀: 0.5–8.5 × 10⁻¹ μg/ml) compared to THF-containing compounds like annonacin (IC₅₀: 0.2–1.1 × 10⁻¹ μg/ml), which show higher potency . The absence of THF rings in this compound may reduce its ability to form stable interactions with mitochondrial complex I, a target of many acetogenins .

Functional Group Modifications :

- Acetylation (e.g., 4-Acetylgigantetrocin A) enhances activity in A-549 cells (IC₅₀: <10 × 10⁻² μg/ml) but reduces efficacy in MCF-7 cells, highlighting the role of substituents in cell-specific targeting .

Limitations of Structural Similarity: As noted in , only ~30% of compounds with Tanimoto similarity ≥0.85 share comparable bioactivity . For instance, Gardnerilin B117 and Annonacin differ in potency despite both targeting cancer cells, likely due to divergent stereochemistry or side-chain interactions .

Implications for Drug Development

Structure-Activity Relationships (SAR) :

- Linear acetogenins like this compound may prioritize membrane permeability over target specificity, whereas THF-containing analogs optimize binding affinity at the cost of solubility .

- Functional group engineering (e.g., hydroxylation, acetylation) could modulate this compound’s selectivity, though empirical validation is required.

Data Gaps and Future Research: The absence of IC₅₀ data for this compound limits direct comparisons. Computational modeling (e.g., molecular docking) could predict this compound’s interaction with complex I, complementing structural analyses .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Gardnerilin A?

- Methodological Answer : Synthesis should follow reproducible protocols using spectroscopic techniques (e.g., NMR, MS) for structural validation. Characterization requires purity analysis via HPLC or GC-MS, with detailed documentation of solvent systems, reaction conditions, and purification steps. For novel derivatives, include X-ray crystallography or computational modeling (e.g., DFT) to confirm stereochemistry .

- Key Considerations : Adhere to journal guidelines for reporting experimental details, including reagent sources, equipment specifications, and ethical approvals for biological testing .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct systematic meta-analyses to identify variables such as assay conditions (e.g., cell lines, concentrations) or solvent effects. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) and apply statistical tools (e.g., ANOVA, Bland-Altman plots) to quantify variability .

- Key Considerations : Reference primary literature for assay protocols and disclose all raw data in supplementary materials to enable reproducibility .

Q. What are the established mechanisms of action for this compound, and how can they be experimentally validated?

- Methodological Answer : Use target-based approaches (e.g., protein binding assays, CRISPR knockouts) to confirm interactions. Combine in vitro kinetics (e.g., IC₅₀ determination) with in silico docking studies (e.g., AutoDock Vina) to map binding sites. For pathway analysis, employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) .

- Key Considerations : Validate findings against negative controls and reference established databases (e.g., PubChem, ChEMBL) for comparative analysis .

Advanced Research Questions

Q. How can researchers optimize this compound’s stability and bioavailability for preclinical studies?

- Methodological Answer : Apply design-of-experiment (DOE) frameworks to test formulation variables (e.g., pH, excipients). Use accelerated stability testing (ICH guidelines) and pharmacokinetic modeling (e.g., PK-Sim) to predict in vivo behavior. Incorporate nano-delivery systems (liposomes, dendrimers) for enhanced targeting .

- Key Considerations : Document stability-indicating methods (e.g., forced degradation studies) and comply with NIH guidelines for preclinical reporting .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Perform PK/PD modeling to correlate dose-exposure relationships. Use genetically engineered animal models or organ-on-a-chip systems to bridge translational gaps. Analyze metabolomic profiles (e.g., UPLC-QTOF-MS) to identify active metabolites or degradation products .

- Key Considerations : Disclose species-specific metabolic differences and validate biomarkers through longitudinal studies .

Q. How can machine learning models improve the prediction of this compound’s off-target effects?

- Methodological Answer : Train models on chemogenomic datasets (e.g., ChEMBL, BindingDB) using features like molecular descriptors or interaction fingerprints. Validate predictions via high-throughput screening or thermal shift assays. Implement SHAP (SHapley Additive exPlanations) analysis to interpret model outputs .

- Key Considerations : Address dataset bias by including diverse chemical scaffolds and validate models against external test sets .

Data Management and Reproducibility

Q. What frameworks ensure robust data curation and sharing for this compound research?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition. Use platforms like Zenodo or Figshare for raw datasets and Galaxy workflows for computational reproducibility. Document metadata using standardized ontologies (e.g., BioAssay Ontology) .

- Key Considerations : Reference NIH guidelines for preclinical data and include step-by-step protocols in supplementary materials .

Contradiction Analysis and Hypothesis Refinement

Q. How should researchers approach conflicting hypotheses about this compound’s epigenetic modulation effects?

- Methodological Answer : Conduct dose-response studies to identify biphasic effects and use chromatin immunoprecipitation (ChIP-seq) to map histone modification patterns. Compare results across cell types (e.g., cancer vs. primary cells) and apply Bayesian statistics to quantify hypothesis confidence .

- Key Considerations : Disclose potential confounding factors (e.g., cell cycle synchronization methods) and validate antibodies via knockout controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.